2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride
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Overview
Description
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its bicyclic framework, which includes an oxygen atom, making it a versatile intermediate in synthetic chemistry.
Scientific Research Applications
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cycloaddition of suitable precursors under controlled conditions. For example, palladium-catalyzed decarboxylative cycloadditions have been employed to construct similar bicyclic structures . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or 1,4-dioxane and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure to yield different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[3.2.0]heptan-2-one: Another bicyclic compound with a similar core structure but different functional groups.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing bicyclic compound with applications in drug discovery.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a different ring size and functionalization.
Uniqueness
2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group. This combination provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-3-6-4-9-7-1-5(6)2-7;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZDDJVVOTNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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